molecular formula C13H15NOS2 B5636453 2-oxo-2-phenylethyl 1-pyrrolidinecarbodithioate

2-oxo-2-phenylethyl 1-pyrrolidinecarbodithioate

Cat. No.: B5636453
M. Wt: 265.4 g/mol
InChI Key: HAJRIONYMDQAKD-UHFFFAOYSA-N
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Description

2-oxo-2-phenylethyl 1-pyrrolidinecarbodithioate: is a chemical compound that features a pyrrolidine ring attached to a phenylethyl group with a carbodithioate functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-oxo-2-phenylethyl 1-pyrrolidinecarbodithioate typically involves the reaction of 2-oxo-2-phenylethyl bromide with sodium pyrrolidinecarbodithioate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran at a temperature range of 0-25°C. The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically in the presence of oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the carbodithioate group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature.

    Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents such as ether or tetrahydrofuran.

    Substitution: Nucleophiles such as amines, thiols; reactions are conducted in polar solvents like dimethyl sulfoxide or acetonitrile.

Major Products Formed:

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of thiols or alcohols.

    Substitution: Formation of substituted pyrrolidine derivatives.

Scientific Research Applications

Chemistry: 2-oxo-2-phenylethyl 1-pyrrolidinecarbodithioate is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology: In biological research, this compound can be used as a probe to study enzyme interactions and protein binding. Its ability to form stable complexes with biological molecules makes it a valuable tool in biochemical assays.

Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of new therapeutic agents. Its structural features may contribute to the design of drugs with improved efficacy and selectivity.

Industry: In industrial applications, this compound can be used as an intermediate in the production of agrochemicals, pharmaceuticals, and specialty chemicals.

Mechanism of Action

The mechanism of action of 2-oxo-2-phenylethyl 1-pyrrolidinecarbodithioate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbodithioate group can form covalent bonds with nucleophilic sites on proteins, leading to the modulation of their activity. This interaction can affect various biochemical pathways, resulting in changes in cellular functions.

Comparison with Similar Compounds

  • 2-oxo-2-phenylethyl 1-pyrrolidinecarbodithioate
  • 2-oxo-2-phenylethyl 1-pyrrolidinecarboxylate
  • 2-oxo-2-phenylethyl 1-pyrrolidinecarbothioate

Comparison: While these compounds share a similar core structure, the differences in their functional groups (carbodithioate, carboxylate, carbothioate) can lead to variations in their chemical reactivity and biological activity. For example, the carbodithioate group in this compound may confer unique binding properties and reactivity compared to the carboxylate or carbothioate analogs.

Properties

IUPAC Name

phenacyl pyrrolidine-1-carbodithioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NOS2/c15-12(11-6-2-1-3-7-11)10-17-13(16)14-8-4-5-9-14/h1-3,6-7H,4-5,8-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAJRIONYMDQAKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=S)SCC(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NOS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

<0.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49825551
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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